CP-100356 hydrochloride

P-glycoprotein inhibition MDR1 efflux multidrug resistance

Unique dual MDR1/BCRP inhibitor with defined IC50 (0.5µM/1.5µM) and minimal MRP2/CYP450 inhibition. Orally active in vivo (rat fexofenadine AUC +80-fold). Ideal for transporter efflux assays in MDCKII/Caco-2 models. Simplify dual-transporter studies with one compound vs separate selective inhibitors.

Molecular Formula C31H37ClN4O6
Molecular Weight 597.1 g/mol
CAS No. 142715-48-8
Cat. No. B587011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-100356 hydrochloride
CAS142715-48-8
Synonyms4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine Monohydrochloride; 
Molecular FormulaC31H37ClN4O6
Molecular Weight597.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl
InChIInChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H
InChIKeyWWCHXVYTCMPAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-100356 Hydrochloride (CAS 142715-48-8): A Dual MDR1/BCRP Inhibitor for Transporter Studies and ADME-Tox Profiling


4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride (CP-100356 hydrochloride) is a small-molecule inhibitor of ATP-binding cassette (ABC) transporters, characterized as an orally active dual inhibitor of multidrug resistance protein 1 (MDR1, also known as P-glycoprotein or P-gp) and breast cancer resistance protein (BCRP) [1]. The compound, licensed from Pfizer Inc., exhibits nanomolar affinity for mouse P-gp isoforms (Ki = 58 nM for Pgp1a; 94 nM for Pgp1b) and inhibits substrate transport with IC50 values of 0.5 µM (calcein-AM uptake in MDR1-transfected MDCKII cells) and 1.5 µM (prazosin transport in BCRP-transfected MDCKII cells) [1]. It displays minimal activity against multidrug resistance-associated protein 2 (MRP2, IC50 >15 µM), OATP1B1 (IC50 ≈66 µM), and major human cytochrome P450 enzymes (IC50 >15–50 µM), establishing a favorable selectivity profile for transporter-focused investigations [1].

Why CP-100356 Hydrochloride (CAS 142715-48-8) Cannot Be Substituted with Generic P-gp or BCRP Inhibitors: The Dual-Transporter Selectivity Gap


Substituting CP-100356 with another in-class inhibitor such as zosuquidar, tariquidar, elacridar, or Ko143 introduces significant and quantifiable experimental variability. CP-100356 exhibits a unique dual-inhibition profile against both MDR1 (P-gp) and BCRP with defined IC50 values (0.5 µM and 1.5 µM, respectively) in the same MDCKII transfected cell system , whereas compounds such as zosuquidar and tariquidar are P-gp-selective (with negligible BCRP activity), and Ko143 is BCRP-selective (with residual P-gp substrate activity at higher concentrations) [1][2]. Elacridar, while also a dual inhibitor, demonstrates differential potency and a distinct selectivity window with reported P-gp IC50 values ranging from 27 nM to 193 nM depending on substrate and cell system, and BCRP IC50 ~50 nM [3]. The absence of MRP2 and CYP450 inhibition by CP-100356 (IC50 >15–50 µM) further distinguishes it from broader-spectrum transporter modulators, ensuring that observed efflux modulation can be attributed specifically to MDR1 and/or BCRP rather than confounding off-target interactions .

CP-100356 Hydrochloride (CAS 142715-48-8): Quantitative Comparative Evidence for Scientific Selection


MDR1 (P-gp) Inhibition Potency: CP-100356 Compared to Zosuquidar and Tariquidar

CP-100356 inhibits mouse P-gp isoforms Pgp1a and Pgp1b with Ki values of 58 nM and 94 nM, respectively, determined via equilibrium binding assays . In MDR1-transfected MDCKII cell functional assays, it inhibits calcein-AM uptake with an IC50 of 0.5 µM . By comparison, zosuquidar (LY335979) exhibits a Ki of 59 nM against P-gp [1], and tariquidar (XR9576) displays a Kd of 5.1 nM with an EC50 of 487 nM for substrate accumulation reversal [2]. While tariquidar shows superior binding affinity, CP-100356 provides a balanced potency profile that is sufficient for complete efflux inhibition in standard cellular assays without the cytotoxic liabilities reported for tariquidar in normal cells [2][3].

P-glycoprotein inhibition MDR1 efflux multidrug resistance transporter assay

BCRP Inhibition: Quantitative Comparison of CP-100356 vs. Ko143 and Elacridar

CP-100356 inhibits BCRP-mediated prazosin transport in BCRP-transfected MDCKII cells with an IC50 of 1.5 µM . Ko143, the reference selective BCRP inhibitor, decreases ABCG2 ATPase activity with an IC50 of 9.7 nM and inhibits BCRP-mediated efflux with an IC50 of 0.51 µM in HEK293/ABCG2-WT cells [1]. Elacridar (GF120918) demonstrates a more potent BCRP inhibition with an IC50 of approximately 50 nM [2]. CP-100356 exhibits weaker absolute BCRP potency than Ko143 and elacridar; however, this moderate BCRP activity is paired with equipotent MDR1 inhibition (IC50 = 0.5 µM) in the same cellular background, a balanced dual-inhibition profile that neither Ko143 (P-gp IC50 = 2.7 µM at high concentrations) nor elacridar (differential potency ratios varying by substrate) can replicate [1][3].

BCRP inhibition ABCG2 efflux breast cancer resistance protein transporter selectivity

Selectivity Profile: Minimal Inhibition of MRP2 and CYP450 Enzymes Relative to Broader Transporter Inhibitors

CP-100356 demonstrates minimal to no inhibitory activity against MRP2 (IC50 >15 µM) and major human cytochrome P450 enzymes (IC50 >15–50 µM) . Weak inhibition is observed against OATP1B1 (IC50 ≈66 µM) . In contrast, elacridar has been reported to exhibit more complex interactions with multiple transporters and metabolic enzymes, and some tariquidar derivatives show broader cytotoxicity in normal cells [1]. CP-100356's selectivity window (approximately 30- to 100-fold separation between target transporter IC50 values and off-target inhibition thresholds) enables cleaner interpretation of transporter-mediated efflux data without confounding metabolic or alternative efflux pathway contributions .

transporter selectivity CYP450 inhibition MRP2 off-target activity ADME-Tox

Oral Bioavailability and In Vivo Utility: Differentiating CP-100356 from Non-Oral Reference Inhibitors

CP-100356 is an orally active dual MDR1/BCRP inhibitor, as demonstrated in rat pharmacokinetic studies where systemic exposure to the P-gp substrate fexofenadine was increased in a dose-dependent manner (Cmax increase of 36-fold and AUC increase of 80-fold at 24 mg/kg CP-100356) [1]. In contrast, Ko143 exhibits poor oral bioavailability and limited in vivo stability due to rapid metabolism, requiring specialized formulations for animal studies [2]. Zosuquidar, while orally bioavailable, is selective for P-gp only and does not address BCRP-mediated efflux [3]. CP-100356 thus provides a unique combination of oral activity and dual-transporter coverage, enabling longitudinal in vivo efflux modulation studies without the formulation complexities associated with Ko143 or the single-transporter limitation of zosuquidar [1][2][3].

oral bioavailability in vivo probe pharmacokinetics rodent models

Chemical Identity and Physical Properties: Distinguishing the Hydrochloride Salt Form

CP-100356 is supplied as the hydrochloride salt (CAS 142715-48-8; molecular formula C31H37ClN4O6; MW 597.10), which confers enhanced aqueous solubility relative to the free base form (CAS 142716-85-6; MW 560.6) [1][2]. The hydrochloride salt exhibits solubility of ≥20 mM in DMSO and demonstrates stability under desiccated storage at room temperature . Melting point is reported as 210–212°C with an off-white to light tan solid appearance . The defined salt stoichiometry (monohydrochloride) and batch-to-batch consistency in purity (≥98% by HPLC) ensure reproducible dosing in cellular and in vivo assays, whereas free base forms of related inhibitors may exhibit variable solubility and stability that complicate experimental reproducibility .

salt form solubility formulation hydrochloride reference standard

CP-100356 Hydrochloride (CAS 142715-48-8): Optimal Research and Industrial Application Scenarios


In Vitro ADME-Tox Transporter Panels Requiring Dual MDR1/BCRP Inhibition Without CYP450 Interference

CP-100356 is ideally suited for in vitro transporter inhibition panels in MDCKII or Caco-2 cell models where simultaneous blockade of both MDR1 (P-gp) and BCRP efflux is required to isolate passive permeability or assess uptake transporter contributions. Its minimal inhibition of MRP2 (IC50 >15 µM) and major CYP450 isoforms (IC50 >15–50 µM) ensures that observed changes in substrate accumulation reflect specific dual-transporter modulation rather than off-target metabolic or alternative efflux effects [1]. This application scenario is directly supported by the selectivity data in Evidence_Item 3 and the functional IC50 values in Evidence_Item 1 and Evidence_Item 2.

In Vivo Rodent Studies of Oral Drug Absorption and Brain Penetration Modulated by Efflux Transporters

For in vivo pharmacokinetic studies evaluating the impact of efflux transporters on oral absorption or CNS penetration, CP-100356 provides a validated, orally active tool compound. Rat studies demonstrate that co-administration of CP-100356 at 24 mg/kg increases fexofenadine systemic exposure by 80-fold (AUC) and 36-fold (Cmax), confirming robust in vivo dual-transporter inhibition [1]. This application is directly derived from Evidence_Item 4, distinguishing CP-100356 from non-oral BCRP inhibitors (Ko143) and P-gp-selective oral inhibitors (zosuquidar).

Calibration of Efflux Transporter Activity in MDR1- and BCRP-Overexpressing Cell Lines

CP-100356 serves as a reference inhibitor for calibrating MDR1 and BCRP activity in stably transfected cell lines. Its balanced dual-inhibition profile (MDR1 IC50 = 0.5 µM; BCRP IC50 = 1.5 µM in the same MDCKII cellular background) enables a single compound to establish maximal efflux inhibition for both transporters simultaneously, simplifying assay protocols relative to using separate selective inhibitors (e.g., zosuquidar plus Ko143) [1]. This application follows directly from the comparative data presented in Evidence_Item 1 and Evidence_Item 2.

Investigating Substrate Specificity of Novel Chemical Entities for MDR1 vs. BCRP

When profiling the transporter substrate specificity of novel drug candidates, CP-100356 can be used to determine whether observed efflux is mediated by MDR1, BCRP, or both. By comparing transport ratios in the presence of CP-100356 (dual inhibition) versus selective inhibitors (e.g., zosuquidar for P-gp-only or Ko143 for BCRP-only), researchers can deconvolute the relative contributions of each transporter. The defined selectivity window of CP-100356 (Evidence_Item 3) ensures that inhibition is limited to the intended targets, providing clean interpretative power .

Quote Request

Request a Quote for CP-100356 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.